molecular formula C12H4BrF6NO3 B3277635 2-bromo-6-(trifluoromethoxy)-4-(trifluoromethyl)quinoline-3-carboxylic Acid CAS No. 663193-37-1

2-bromo-6-(trifluoromethoxy)-4-(trifluoromethyl)quinoline-3-carboxylic Acid

Katalognummer: B3277635
CAS-Nummer: 663193-37-1
Molekulargewicht: 404.06 g/mol
InChI-Schlüssel: DJVRFUSRVTYCQA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-6-(trifluoromethoxy)-4-(trifluoromethyl)quinoline-3-carboxylic acid is a multifunctional brominated and fluorinated quinoline derivative designed for advanced chemical synthesis and pharmaceutical research. This compound integrates a carboxylic acid moiety, a bromine atom, and two distinct trifluoromethyl groups on its quinoline scaffold, making it a valuable synthon for constructing more complex molecular architectures . Its structure is closely related to other quinoline-3-carboxylic acids and 4-(trifluoromethyl)quinolines documented in scientific literature, which are frequently employed in medicinal chemistry and materials science . The presence of both bromine and trifluoromethoxy substituents offers versatile sites for further functionalization via cross-coupling reactions, while the carboxylic acid group facilitates salt formation or amide coupling to develop novel compounds for screening . Researchers can utilize this building block in the exploration of new agrochemicals, pharmaceuticals, and organic electronic materials. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Eigenschaften

IUPAC Name

2-bromo-6-(trifluoromethoxy)-4-(trifluoromethyl)quinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4BrF6NO3/c13-9-7(10(21)22)8(11(14,15)16)5-3-4(23-12(17,18)19)1-2-6(5)20-9/h1-3H,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJVRFUSRVTYCQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)C(=C(C(=N2)Br)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4BrF6NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-6-(trifluoromethoxy)-4-(trifluoromethyl)quinoline-3-carboxylic Acid typically involves multi-step organic reactions. A common approach might include:

    Bromination: Introduction of the bromine atom at the 2-position of the quinoline ring.

    Trifluoromethylation: Addition of trifluoromethyl groups at the 4-position.

    Trifluoromethoxylation: Introduction of the trifluoromethoxy group at the 6-position.

    Carboxylation: Formation of the carboxylic acid group at the 3-position.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially altering the functional groups.

    Reduction: Reduction reactions could be used to modify the quinoline ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions could be employed to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinolines.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

Biology

Biologically, quinoline derivatives are often explored for their antimicrobial, antiviral, and anticancer properties. This specific compound might be investigated for similar activities.

Medicine

In medicine, it could be studied for its potential therapeutic effects, possibly as a drug candidate for treating various diseases.

Industry

Industrially, it might find applications in the development of agrochemicals, dyes, or other specialty chemicals.

Wirkmechanismus

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, quinoline derivatives can interact with various molecular targets such as enzymes, receptors, or DNA, affecting cellular processes and pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares key quinoline-3-carboxylic acid derivatives, highlighting substituent variations and their implications:

Compound Name (CAS) Substituents Molecular Formula Molecular Weight Key Properties
Target Compound C2-Br, C4-CF₃, C6-OCF₃ Not explicitly provided (inferred: ~C₁₂H₅BrF₆NO₃) ~410 (estimated) High lipophilicity (CF₃/OCF₃), moderate acidity (carboxylic acid)
4-Bromo-6-(trifluoromethyl)quinoline-3-carboxylic acid (1378254-67-1) C4-Br, C6-CF₃ C₁₁H₅BrF₃NO₂ 320.06 Lower steric bulk (no OCF₃), similar acidity (pKa 3.23)
8-Bromo-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid (1065093-77-7) C8-Br, C4-OH, C6-CF₃ C₁₁H₅BrF₃NO₃ 336.06 Increased polarity (OH vs. Br/OCF₃), reduced metabolic stability
6-Bromo-3-methyl-2-(3-trifluoromethyl-phenyl)quinoline-4-carboxylic acid (1586-30-7) C6-Br, C2-aryl-CF₃, C3-CH₃ C₁₈H₁₁BrF₃NO₂ 410.19 Enhanced π-π stacking (aryl group), higher molecular weight
6-Methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid (CAS N/A) C6-OCH₃, C4-CF₃ C₁₂H₈F₃NO₃ 271.19 Reduced halogen content, improved solubility (OCH₃)

Physicochemical and Pharmacological Insights

Fluorine Impact: The trifluoromethoxy (OCF₃) and trifluoromethyl (CF₃) groups in the target compound enhance metabolic stability and membrane permeability compared to non-fluorinated analogs like 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid () . Fluorine’s inductive effects reduce basicity of adjacent amines (if present) and minimize off-target interactions .

Substituent Position: Bromine at C2 (target) vs. C4 (1378254-67-1) alters steric hindrance and electronic effects. C2-Br may hinder enzymatic degradation more effectively . C6-OCF₃ (target) vs.

Carboxylic Acid Role :

  • The C3-carboxylic acid is critical for ionic interactions with targets (e.g., enzymes, receptors). Analogues lacking this group (e.g., 6-bromo-2-naphthoic acid in ) show reduced binding specificity .

Bioavailability: The target compound’s multiple fluorinated groups likely improve oral bioavailability compared to non-fluorinated derivatives (e.g., 4-hydroxy-3-nitropyridine in ) .

Biologische Aktivität

2-bromo-6-(trifluoromethoxy)-4-(trifluoromethyl)quinoline-3-carboxylic acid, with the CAS number 663193-37-1, is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are recognized for their diverse biological activities, making them significant in medicinal chemistry, agrochemicals, and materials science.

Chemical Structure and Properties

The compound has a complex structure characterized by the following features:

  • Molecular Formula : C₁₂H₄BrF₆NO₃
  • Molecular Weight : 394.06 g/mol
  • IUPAC Name : this compound

The presence of trifluoromethoxy and trifluoromethyl groups, along with a bromine atom, significantly influences its chemical reactivity and biological activity. These functional groups contribute to the compound's lipophilicity and electronic properties, which are crucial for its interaction with biological targets .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of quinoline derivatives, including this compound. Research indicates that compounds with similar structural motifs exhibit significant antibacterial activity against various strains of bacteria, including Mycobacterium smegmatis and Pseudomonas aeruginosa .

Case Study: Antimicrobial Screening

A study involving the synthesis of related quinoline derivatives demonstrated that compounds with trifluoromethyl groups exhibited enhanced antimicrobial activity. For instance:

CompoundMIC (µg/mL)Activity Against
6d6.25Mycobacterium smegmatis
9cVariesPseudomonas aeruginosa
7aSignificantVarious tested microorganisms

The presence of electron-withdrawing groups was found to enhance the antibacterial efficacy of these compounds .

Cytotoxicity and Selectivity

While investigating the biological activity of quinoline derivatives, it is essential to assess their cytotoxicity. Preliminary findings suggest that many compounds in this class exhibit low toxicity profiles in vitro, making them promising candidates for further development as therapeutic agents. For example, compound 4 from related studies showed minimal hemolytic activity while maintaining potent antibacterial effects .

The exact mechanism of action for this compound remains to be fully elucidated. However, it is believed that these compounds may interact with bacterial topoisomerases or disrupt cell membrane integrity due to their lipophilic nature and structural characteristics. Molecular docking studies have suggested high binding affinities for these biological targets, indicating a potential pathway for their antimicrobial effects .

Summary of Findings

  • Antibacterial Activity : Significant against Mycobacterium smegmatis and Pseudomonas aeruginosa.
  • Low Cytotoxicity : Promising safety profile in preliminary tests.
  • Potential Mechanisms : Likely involves interaction with bacterial enzymes or membrane disruption.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 2-bromo-6-(trifluoromethoxy)-4-(trifluoromethyl)quinoline-3-carboxylic acid, considering steric and electronic effects of substituents?

  • Methodological Answer :

  • Cyclization Reactions : Start with substituted anilines and β-keto esters via the Gould-Jacobs reaction, followed by bromination and trifluoromethoxy/trifluoromethyl group introduction using halogen exchange (e.g., CuBr for bromo groups) or electrophilic fluorination agents .
  • Microwave-Assisted Synthesis : Optimize reaction efficiency for steps requiring high temperatures (e.g., cyclization or substitution reactions) to reduce side products .
  • Purification : Use column chromatography with polar solvents (e.g., ethyl acetate/hexane gradients) and confirm purity via HPLC (≥95%) .

Q. How can researchers address solubility challenges during in vitro bioactivity assays?

  • Methodological Answer :

  • Co-Solvents : Use DMSO (≤1% v/v) or PEG-400 to enhance aqueous solubility without cytotoxicity .
  • Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl or amine) at non-critical positions while retaining the trifluoromethoxy/trifluoromethyl motifs critical for target binding .

Q. Which analytical techniques are critical for characterizing this compound and verifying substituent positions?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1^1H- and 13^{13}C-NMR to confirm substituent integration and coupling patterns (e.g., distinguishing bromo vs. trifluoromethyl environments) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolve ambiguous substituent positions (e.g., bromo vs. trifluoromethoxy orientation) using single-crystal diffraction .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate the contributions of bromo and trifluoromethoxy groups to biological activity?

  • Methodological Answer :

  • Analog Synthesis : Prepare derivatives lacking bromo (e.g., chloro or hydrogen) or trifluoromethoxy (e.g., methoxy) groups .
  • Bioactivity Assays : Compare inhibitory concentrations (IC50_{50}) against targets like HIV-1 integrase or bacterial enzymes using fluorescence polarization or enzymatic assays .
  • Statistical Analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett constants) with activity trends .

Q. How can computational modeling predict interactions with biological targets such as HIV-1 integrase?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model ligand binding to the integrase active site, focusing on halogen bonds (bromo) and hydrophobic interactions (trifluoromethyl) .
  • Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories to assess trifluoromethoxy group flexibility in aqueous environments .

Q. What strategies mitigate stability issues under physiological conditions (e.g., pH, temperature)?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate the compound in buffers (pH 1–10) at 37°C for 72 hours, monitoring degradation via LC-MS. Stabilize carboxylic acid via ester prodrugs if decarboxylation occurs .
  • Light Sensitivity : Store solutions in amber vials if UV-Vis spectroscopy indicates photodegradation .

Q. How can researchers resolve discrepancies in biological activity data across studies with varying substituents?

  • Methodological Answer :

  • Meta-Analysis : Compare datasets from analogs (e.g., 4-trifluoromethyl vs. 4-chloro derivatives) to identify confounding variables (e.g., assay conditions, cell lines) .
  • Dose-Response Curves : Re-evaluate activity using standardized protocols (e.g., fixed ATP concentrations in kinase assays) to minimize variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-bromo-6-(trifluoromethoxy)-4-(trifluoromethyl)quinoline-3-carboxylic Acid
Reactant of Route 2
Reactant of Route 2
2-bromo-6-(trifluoromethoxy)-4-(trifluoromethyl)quinoline-3-carboxylic Acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.